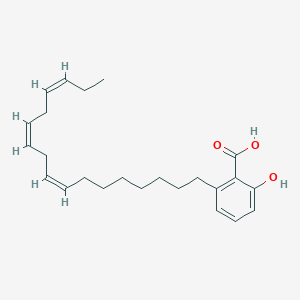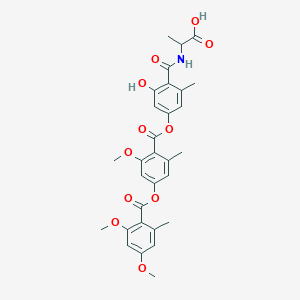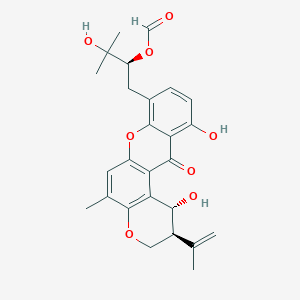
Efonidipine, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (S)-configuration. It is a blocker of L- and T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (R)-efonidipine.
Scientific Research Applications
Inhibition of JNK and NF-κB Pathways
Efonidipine, primarily known for its antihypertensive effect, has demonstrated potential in inhibiting the c-Jun N-terminal kinase 3 (JNK3) pathway. It also attenuates inflammation and cell migration induced by lipopolysaccharide in microglial cells. This effect is mediated through the inhibition of the JNK/NF-κB pathway, suggesting potential applications in neuroinflammation-related disorders (Nguyen et al., 2022).
Frequency-Dependent Blockade of T-type Ca2+ Channels
Efonidipine exhibits a frequency-dependent inhibition of T-type Ca2+ channels in cardiomyocytes, a mechanism that differs under various stimulation frequencies. This property may be relevant in conditions characterized by altered heart rhythms and could inform the drug's use in specific cardiovascular conditions (Masumiya et al., 2000).
Reduction of Proteinuria and Plasma Aldosterone
In patients with chronic glomerulonephritis, efonidipine has shown effectiveness in reducing proteinuria and plasma aldosterone levels. This indicates its potential role in renal protection beyond its primary use in hypertension (Ishimitsu et al., 2007).
Effect on Voltage-Dependent K+ Channels
Efonidipine decreases voltage-dependent K+ channel activity in rabbit coronary arterial smooth muscle cells. This action is independent of intracellular ATP or extracellular Ca2+ levels, suggesting an additional mechanism by which efonidipine could affect vascular tone and blood pressure regulation (Park et al., 2013).
Enantiomer-Specific Actions
The R(−) isomer of efonidipine has been identified as a selective blocker of T-type Ca2+ channels. This specificity could have implications for the development of more targeted therapies for conditions where modulation of these channels is beneficial (Furukawa et al., 2004).
Heart Rate and Blood Pressure Regulation
Efonidipine effectively controls heart rate and blood pressure in patients with mild-to-moderate hypertension, supporting its role in cardiovascular disease management (Oh et al., 2010).
Antiproteinuric Effect in Hypertension with Renal Impairment
In hypertensive patients with renal impairment, efonidipine demonstrates an antiproteinuric effect, which is particularly notable in patients with higher levels of proteinuria. This suggests its utility in managing hypertension in the context of renal disease (Hayashi et al., 2003).
properties
CAS RN |
128194-12-7 |
|---|---|
Product Name |
Efonidipine, (+)- |
Molecular Formula |
C34H38N3O7P |
Molecular Weight |
631.7 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1 |
InChI Key |
NSVFSAJIGAJDMR-HKBQPEDESA-N |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
128194-12-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




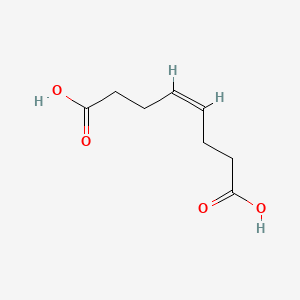
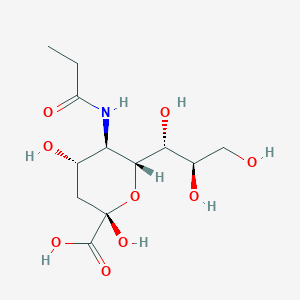


![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
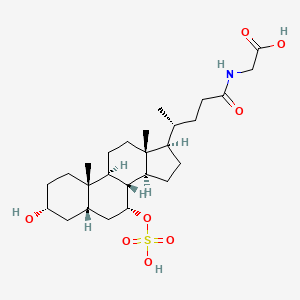
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)


